molecular formula C10H19NO5S B6607124 tert-butylN-(4-methanesulfonyl-3-oxobutyl)carbamate CAS No. 2839144-62-4

tert-butylN-(4-methanesulfonyl-3-oxobutyl)carbamate

Cat. No.: B6607124
CAS No.: 2839144-62-4
M. Wt: 265.33 g/mol
InChI Key: GIKWGKLFFSNEQS-UHFFFAOYSA-N
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Description

tert-butylN-(4-methanesulfonyl-3-oxobutyl)carbamate: is a chemical compound with the molecular formula C10H19NO5S. It is known for its unique reactivity patterns and applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-(4-methanesulfonyl-3-oxobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable sulfonylating agent under controlled conditions. One common method includes the use of tert-butyl carbamate and methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often employs continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-butylN-(4-methanesulfonyl-3-oxobutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butylN-(4-methanesulfonyl-3-oxobutyl)carbamate is used as a protecting group for amines. It helps in the synthesis of complex organic molecules by temporarily masking reactive sites .

Biology: In biological research, the compound is used to study enzyme mechanisms and protein interactions. It serves as a probe to investigate the role of sulfonyl groups in biological systems .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug design and development, particularly in the synthesis of novel pharmaceuticals.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is valued for its stability and reactivity, making it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butylN-(4-methanesulfonyl-3-oxobutyl)carbamate involves its interaction with specific molecular targets. The compound exerts its effects by forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

  • tert-butyl (substituted benzamido)phenylcarbamate
  • tert-butyl N-[4-(methylsulfanyl)-3-oxobutyl]carbamate

Comparison: tert-butylN-(4-methanesulfonyl-3-oxobutyl)carbamate is unique due to its specific sulfonyl group, which imparts distinct reactivity and stability. Compared to similar compounds, it offers advantages in terms of selectivity and efficiency in chemical reactions. Its unique structure makes it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

tert-butyl N-(4-methylsulfonyl-3-oxobutyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5S/c1-10(2,3)16-9(13)11-6-5-8(12)7-17(4,14)15/h5-7H2,1-4H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKWGKLFFSNEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)CS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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